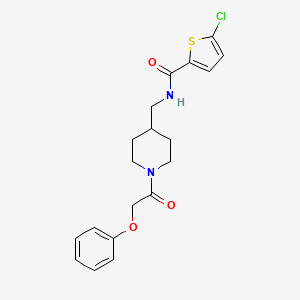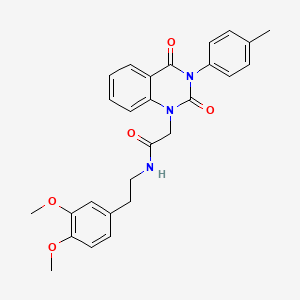
5-(3-Trifluoromethyl-phenyl)-furan-2-carbalde hyde oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5-(3-Trifluoromethyl-phenyl)-furan-2-carbaldehyde” is a chemical compound with various names such as 5-[3-(Trifluoromethyl)phenyl]-2-furancarboxaldehyde and 5-[3-(Trifluoromethyl)phenyl]furfural .
Synthesis Analysis
The Knoevenagel condensations of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with seven compounds containing an active methyl or methylene group have been studied . The compounds used were: methyl 2-cyanoacetate, malononitrile, 2-furylacetonitrile, acetophenone, 2-thioxo-1,3-thiazolidin-4-one (rhodanine), 5,5-dimethylcyclohexane-1,3-dione (dimedone), and methyl 2-azidoacetate .Molecular Structure Analysis
The molecular formula of “5-(3-Trifluoromethyl-phenyl)-furan-2-carbaldehyde” is C12H7F3O2 .Chemical Reactions Analysis
The effect of microwave irradiation on the condensation reactions was studied and compared with “classical” conditions . Thermolysis of methyl 2-azido-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}propenoate afforded methyl 2-[3-(trifluoromethyl)phenyl)]-4H-furo[3,2-b]pyrrole-5-carboxylate .科学研究应用
5-(3-Trifluoromethyl-phenyl)-furan-2-carbalde hyde oxime has been extensively studied for its potential applications in scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. This compound has been shown to have potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in various physiological processes and are potential targets for the development of new drugs for the treatment of various diseases, including Alzheimer's disease and depression.
In addition to its potential applications in medicinal chemistry, this compound has also been studied for its potential applications in biochemistry and neuroscience. This compound has been shown to have modulatory effects on various ion channels, including voltage-gated sodium channels and NMDA receptors. These ion channels play critical roles in the generation and transmission of electrical signals in the nervous system and are potential targets for the development of new drugs for the treatment of various neurological disorders, including epilepsy and chronic pain.
作用机制
The mechanism of action of 5-(3-Trifluoromethyl-phenyl)-furan-2-carbalde hyde oxime is complex and involves multiple targets. This compound has been shown to inhibit various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase, by binding to their active sites. This inhibition results in an increase in the levels of neurotransmitters, such as acetylcholine and dopamine, in the brain, which can have beneficial effects on various physiological processes.
In addition to its effects on enzymes, this compound has also been shown to modulate various ion channels, including voltage-gated sodium channels and NMDA receptors. This compound binds to these ion channels and alters their gating properties, resulting in changes in the generation and transmission of electrical signals in the nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific targets that it interacts with. This compound has been shown to increase the levels of neurotransmitters, such as acetylcholine and dopamine, in the brain, which can have beneficial effects on various physiological processes, including cognition and mood.
In addition to its effects on neurotransmitters, this compound has also been shown to modulate various ion channels, which can have effects on the generation and transmission of electrical signals in the nervous system. These effects can result in changes in the excitability of neurons and can have implications for various physiological processes, including pain perception and seizure activity.
实验室实验的优点和局限性
5-(3-Trifluoromethyl-phenyl)-furan-2-carbalde hyde oxime has several advantages for use in laboratory experiments. It is a relatively stable compound that can be synthesized using standard laboratory techniques. This compound has also been extensively studied, and its properties and effects are well-characterized. This makes it a valuable tool for investigating the mechanisms of various physiological processes.
However, there are also some limitations to the use of this compound in laboratory experiments. One of the primary limitations is its specificity. This compound interacts with multiple targets, making it difficult to isolate the effects of this compound on a single target. This can complicate the interpretation of experimental results and make it challenging to draw definitive conclusions about the mechanisms of action of this compound.
未来方向
There are several future directions for research on 5-(3-Trifluoromethyl-phenyl)-furan-2-carbalde hyde oxime. One potential direction is the development of new drugs based on the structure of this compound. The inhibition of enzymes and modulation of ion channels by this compound make it a promising candidate for the development of new drugs for the treatment of various diseases, including Alzheimer's disease and epilepsy.
Another potential direction for research on this compound is the investigation of its effects on other physiological processes. This compound has been shown to have effects on neurotransmitters and ion channels, but its effects on other targets are less well-characterized. Investigating the effects of this compound on other targets could provide new insights into its mechanisms of action and potential applications in scientific research.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and neuroscience. Its unique structure and properties make it a valuable tool for investigating the mechanisms of various physiological processes. While there are some limitations to the use of this compound in laboratory experiments, its potential applications make it an exciting area of research for the future.
合成方法
The synthesis of 5-(3-Trifluoromethyl-phenyl)-furan-2-carbalde hyde oxime involves the reaction of 5-(3-trifluoromethylphenyl)furan-2-carbaldehyde with hydroxylamine hydrochloride. This reaction results in the formation of this compound oxime. The synthesis of this compound is relatively straightforward and can be achieved using standard laboratory techniques. The purity of the synthesized this compound can be confirmed using various analytical techniques, such as NMR spectroscopy and HPLC.
安全和危害
属性
IUPAC Name |
(NE)-N-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2/c13-12(14,15)9-3-1-2-8(6-9)11-5-4-10(18-11)7-16-17/h1-7,17H/b16-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOLWMOVMYZMQJ-FRKPEAEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=N/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

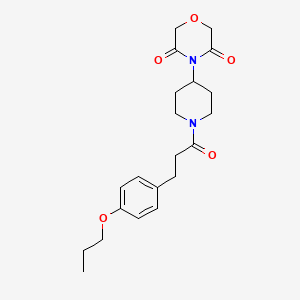
![2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2395449.png)
![4-Fluoro-2-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2395451.png)
![4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)ethanesulfonate](/img/structure/B2395454.png)
![2-[4-nitro-3-(trifluoromethyl)phenyl]-2H-1,2,3-triazole](/img/structure/B2395457.png)
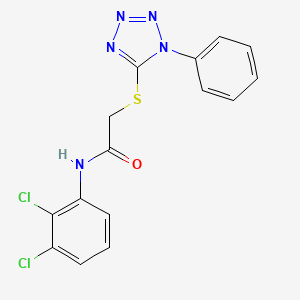
![[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2395461.png)
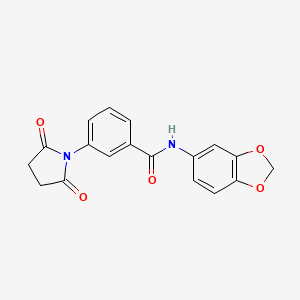
![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-(5-fluoro-4-methylpyridin-2-yl)methanone](/img/structure/B2395463.png)
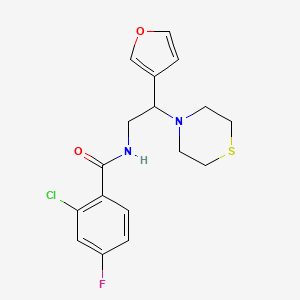
![4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2395466.png)
![N-(2,4-dimethylphenyl)-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2395467.png)
